4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This compound is part of the isobenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine typically involves the bromination of 1,3-dihydroisobenzofuran derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent isobenzofuran derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in subcritical water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted isobenzofuran derivatives with various functional groups.
Oxidation: Isobenzofuran-1,3-diones.
Reduction: 1,3-Dihydroisobenzofuran derivatives without bromine atoms.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroisobenzofuran-5-amine: Lacks bromine atoms, making it less reactive in nucleophilic substitution reactions.
4-Bromo-1,3-dihydroisobenzofuran: Contains only one bromine atom, resulting in different reactivity and applications.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A structurally related compound with different electronic properties and uses.
Uniqueness
4,6-Dibromo-1,3-dihydroisobenzofuran-5-amine is unique due to its dual bromination, which enhances its reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C8H7Br2NO |
---|---|
Molekulargewicht |
292.95 g/mol |
IUPAC-Name |
4,6-dibromo-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1H,2-3,11H2 |
InChI-Schlüssel |
AWBBTGIHOBVOTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C(=C2CO1)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.